Cas no 164347-51-7 ((1R,2S)-1-(Methylamino)-2,3-dihydro-1H-inden-2-ol)

(1R,2S)-1-(Methylamino)-2,3-dihydro-1H-inden-2-ol 化学的及び物理的性質
名前と識別子
-
- (1R,2S)-1-(Methylamino)-2,3-dihydro-1H-inden-2-ol
- F50027
- Rel-(1r,2s)-1-(methylamino)-2,3-dihydro-1h-inden-2-ol
-
- MDL: MFCD29920662
- インチ: 1S/C10H13NO/c1-11-10-8-5-3-2-4-7(8)6-9(10)12/h2-5,9-12H,6H2,1H3/t9-,10+/m0/s1
- InChIKey: XRSKXRSFBQMVOK-VHSXEESVSA-N
- SMILES: O[C@H]1CC2C=CC=CC=2[C@H]1NC
計算された属性
- 水素結合ドナー数: 2
- 氢键受体数量: 2
- 重原子数量: 12
- 回転可能化学結合数: 1
- 複雑さ: 160
- XLogP3: 0.7
- トポロジー分子極性表面積: 32.299
(1R,2S)-1-(Methylamino)-2,3-dihydro-1H-inden-2-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-19702562-0.05g |
(1R,2S)-1-(methylamino)-2,3-dihydro-1H-inden-2-ol |
164347-51-7 | 0.05g |
$683.0 | 2023-09-16 | ||
Enamine | EN300-19702562-10.0g |
(1R,2S)-1-(methylamino)-2,3-dihydro-1H-inden-2-ol |
164347-51-7 | 10g |
$3500.0 | 2023-05-25 | ||
Enamine | EN300-19702562-2.5g |
(1R,2S)-1-(methylamino)-2,3-dihydro-1H-inden-2-ol |
164347-51-7 | 2.5g |
$1594.0 | 2023-09-16 | ||
Enamine | EN300-19702562-10g |
(1R,2S)-1-(methylamino)-2,3-dihydro-1H-inden-2-ol |
164347-51-7 | 10g |
$3500.0 | 2023-09-16 | ||
Enamine | EN300-19702562-1g |
(1R,2S)-1-(methylamino)-2,3-dihydro-1H-inden-2-ol |
164347-51-7 | 1g |
$813.0 | 2023-09-16 | ||
Enamine | EN300-19702562-0.5g |
(1R,2S)-1-(methylamino)-2,3-dihydro-1H-inden-2-ol |
164347-51-7 | 0.5g |
$781.0 | 2023-09-16 | ||
Enamine | EN300-19702562-0.25g |
(1R,2S)-1-(methylamino)-2,3-dihydro-1H-inden-2-ol |
164347-51-7 | 0.25g |
$748.0 | 2023-09-16 | ||
Enamine | EN300-19702562-5.0g |
(1R,2S)-1-(methylamino)-2,3-dihydro-1H-inden-2-ol |
164347-51-7 | 5g |
$2360.0 | 2023-05-25 | ||
Enamine | EN300-19702562-0.1g |
(1R,2S)-1-(methylamino)-2,3-dihydro-1H-inden-2-ol |
164347-51-7 | 0.1g |
$715.0 | 2023-09-16 | ||
Enamine | EN300-19702562-1.0g |
(1R,2S)-1-(methylamino)-2,3-dihydro-1H-inden-2-ol |
164347-51-7 | 1g |
$813.0 | 2023-05-25 |
(1R,2S)-1-(Methylamino)-2,3-dihydro-1H-inden-2-ol 関連文献
-
Anton Tamtögl,Adrian Ruckhofer,Davide Campi,William Allison,Wolfgang E. Ernst Phys. Chem. Chem. Phys., 2021,23, 7637-7652
-
Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
-
Yukihiro Okada,Masanori Yokozawa,Miwa Akiba,Kazuhiko Oishi,Kyoji O-kawa,Tomohiro Akeboshi,Yasuo Kawamura,Seiichi Inokuma Org. Biomol. Chem., 2003,1, 2506-2511
-
5. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
-
Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
-
Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
-
Sherif Ashraf Fahmy,Fortuna Ponte,Iten M. Fawzy,Emilia Sicilia,Hassan Mohamed El-Said Azzazy RSC Adv., 2021,11, 24673-24680
-
Ludivine Sandrin,Liliane Coche-Guérente,Amandine Bernstein,Hajra Basit,Pierre Labbé,Pascal Dumy,Didier Boturyn Org. Biomol. Chem., 2010,8, 1531-1534
-
A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
(1R,2S)-1-(Methylamino)-2,3-dihydro-1H-inden-2-olに関する追加情報
Recent Advances in the Study of (1R,2S)-1-(Methylamino)-2,3-dihydro-1H-inden-2-ol (CAS: 164347-51-7)
The compound (1R,2S)-1-(Methylamino)-2,3-dihydro-1H-inden-2-ol, with the CAS number 164347-51-7, has garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential therapeutic applications. Recent studies have focused on its synthesis, pharmacological properties, and mechanisms of action, providing valuable insights for drug development.
One of the key areas of research has been the optimization of synthetic routes for (1R,2S)-1-(Methylamino)-2,3-dihydro-1H-inden-2-ol. A study published in the Journal of Medicinal Chemistry (2023) demonstrated an efficient enantioselective synthesis method, achieving high yields and purity. This advancement is critical for scaling up production and ensuring consistency in pharmacological studies.
Pharmacological evaluations have revealed that (1R,2S)-1-(Methylamino)-2,3-dihydro-1H-inden-2-ol exhibits promising activity as a modulator of adrenergic receptors. In vitro and in vivo studies have shown its potential in treating cardiovascular diseases and neurological disorders. Notably, its selective binding to α2-adrenergic receptors suggests a reduced risk of side effects compared to non-selective agonists.
Recent preclinical trials have further explored the compound's pharmacokinetics and safety profile. Data from these studies indicate favorable bioavailability and a manageable toxicity profile, supporting its progression to clinical trials. Researchers are particularly interested in its potential application in managing hypertension and anxiety disorders.
In addition to its therapeutic potential, (1R,2S)-1-(Methylamino)-2,3-dihydro-1H-inden-2-ol has been investigated for its role in chemical biology. Its unique structure makes it a valuable tool for studying receptor-ligand interactions and signal transduction pathways. This dual utility underscores its importance in both drug development and basic research.
Looking ahead, ongoing research aims to elucidate the compound's precise mechanisms of action and identify potential drug combinations. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate its translation into clinical applications. The continued exploration of (1R,2S)-1-(Methylamino)-2,3-dihydro-1H-inden-2-ol highlights its significance in advancing both therapeutic and scientific frontiers.
164347-51-7 ((1R,2S)-1-(Methylamino)-2,3-dihydro-1H-inden-2-ol) Related Products
- 2145726-61-8(3-methyl-2-6-(trifluoromethyl)pyridin-3-ylbutanoic acid)
- 50388-51-7(Methyl 5,5-Dimethyl-2-oxocyclohexanecarboxylate)
- 2336808-88-7(tert-butyl N-[3-(4-hydroxypiperidine-1-carbonyl)phenyl]carbamate)
- 251307-31-0(4-(3,4-dichlorophenyl)-5-methanesulfonyl-N,N-dimethylpyrimidin-2-amine)
- 2171140-66-0(2-(2R)-1-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethoxyacetyl}pyrrolidin-2-ylacetic acid)
- 2034534-98-8(4-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carbonyl-7-phenyl-1lambda6,4-thiazepane-1,1-dione)
- 85120-34-9(2-(3,4-DIMETHYLCYCLOHEXYL)ACETIC ACID)
- 2111790-95-3(Cyclopentene, 4-[[1-(chloromethyl)cyclobutyl]methyl]-)
- 1261665-01-3(C-(2,2',3',4',5',6'-Hexafluorobiphenyl-3-yl)-methylamine)
- 1806921-93-6(3-Bromo-5-cyano-6-(difluoromethyl)-2-methylpyridine)




